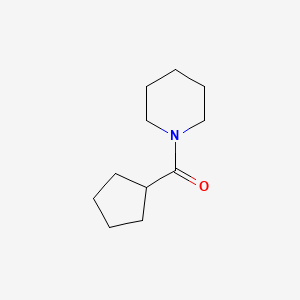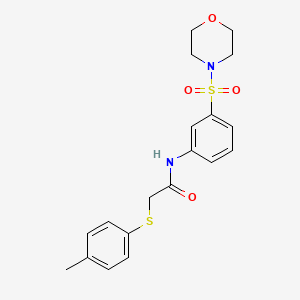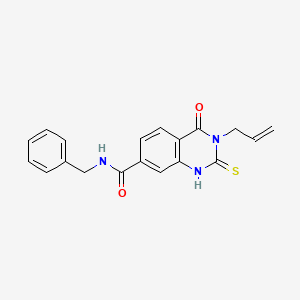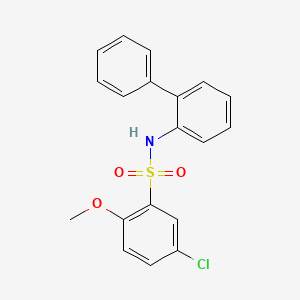
1-(4-methoxybenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methoxybenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, commonly known as MBOA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MBOA is a benzothiazinone derivative that has been utilized as a potent inhibitor of Mycobacterium tuberculosis, a bacterium that causes tuberculosis.
作用機序
The mechanism of action of MBOA involves the inhibition of the enzyme DprE1, which is essential for the biosynthesis of the cell wall of Mycobacterium tuberculosis. MBOA binds to the active site of DprE1, preventing the formation of the cell wall and ultimately leading to the death of the bacterium.
Biochemical and physiological effects:
MBOA has been shown to have low toxicity and minimal side effects in animal studies. It is rapidly metabolized in the liver and excreted in the urine. MBOA has been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One advantage of using MBOA in lab experiments is its potent inhibitory activity against Mycobacterium tuberculosis. However, MBOA has limited solubility in water, which can make it difficult to use in certain experimental settings. Additionally, MBOA has a relatively short half-life, which may limit its effectiveness in vivo.
将来の方向性
There are several potential future directions for research on MBOA. One area of interest is the development of more potent and selective inhibitors of DprE1, which may have improved efficacy and reduced toxicity compared to MBOA. Another potential direction is the investigation of MBOA's anti-inflammatory effects and its potential use in the treatment of inflammatory diseases. Finally, the development of novel drug delivery systems for MBOA may improve its solubility and bioavailability, allowing for more effective in vivo use.
In conclusion, MBOA is a synthetic compound that has shown promising results in scientific research, particularly in the treatment of tuberculosis. While there are limitations to its use in certain experimental settings, MBOA's potent inhibitory activity against Mycobacterium tuberculosis and low toxicity make it a promising candidate for further research and development.
合成法
The synthesis of MBOA involves the reaction of 2-aminobenzenethiol with 4-methoxybenzaldehyde in the presence of acetic anhydride and concentrated sulfuric acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified through recrystallization. The yield of MBOA is typically around 60%.
科学的研究の応用
MBOA has been studied extensively for its potential applications in the treatment of tuberculosis. It has been shown to be a potent inhibitor of Mycobacterium tuberculosis, with an MIC (minimum inhibitory concentration) value of 0.5 μg/mL. MBOA has also been investigated for its potential use in the treatment of other bacterial infections, such as Staphylococcus aureus and Streptococcus pneumoniae.
特性
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c1-21-13-8-6-12(7-9-13)10-17-15-5-3-2-4-14(15)16(18)11-22(17,19)20/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPKQYIATKSZAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)CS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(5-bromo-2-hydroxyphenyl)-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7543461.png)
![4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester](/img/structure/B7543472.png)


![Ethyl 2-butan-2-ylimino-2-[2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinyl]acetate](/img/structure/B7543509.png)


